C.I. Direct Brown 27

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

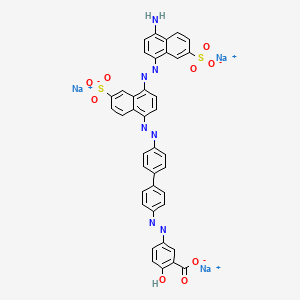

C.I. Direct Brown 27 is a useful research compound. Its molecular formula is C39H24N7Na3O9S2 and its molecular weight is 867.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Key Steps:

-

Nitriding of 4-(4-Aminophenyl)benzenamine :

The primary amine undergoes double nitriding, forming intermediates critical for subsequent coupling . -

First Coupling with 2-Hydroxybenzoic Acid :

The nitrided intermediate reacts with 2-hydroxybenzoic acid, introducing phenolic and carboxylic acid functional groups . -

Second Coupling with 8-Aminonaphthalene-2-sulfonic Acid :

The product is further coupled with 8-aminonaphthalene-2-sulfonic acid, adding sulfonic acid groups for water solubility . -

Final Diazotization and Coupling :

The intermediate undergoes diazotization (conversion of amine to diazonium salt) and couples with 5-aminonaphthalene-2-sulfonic acid, forming the trisazo structure .

| Reaction Step | Reagents/Intermediates | Functional Groups Introduced |

|---|---|---|

| Initial Nitriding | 4-(4-Aminophenyl)benzenamine | Aromatic amine |

| First Coupling | 2-Hydroxybenzoic Acid | Phenolic (-OH), Carboxylic (-COOH) |

| Second Coupling | 8-Aminonaphthalene-2-sulfonic Acid | Sulfonic Acid (-SO₃H) |

| Final Diazotization & Coupling | 5-Aminonaphthalene-2-sulfonic Acid | Additional sulfonic acid group |

Reactivity Under Acidic and Alkaline Conditions

The dye exhibits distinct colorimetric and solubility changes in response to pH shifts:

-

Strong Sulfuric Acid :

Turns blue to blue-black initially; dilution yields light olive-green precipitates due to protonation of azo groups and sulfonic acid residues . -

Hydrochloric Acid :

Produces olive-green precipitates, indicating structural aggregation under low pH . -

Sodium Hydroxide :

Forms orange-brown precipitates, likely from deprotonation of phenolic -OH groups and subsequent coordination changes .

Stability Under Environmental Conditions

C.I. Direct Brown 27 demonstrates moderate resistance to environmental factors:

| Test Standard | Acid Resistance (Fading) | Alkali Resistance (Fading) | Light Fastness | Soaping Resistance | Water Resistance |

|---|---|---|---|---|---|

| ISO | 2 | 4 | 2-3 | 2-3 | 4 |

| AATCC | 2 | 1 | 1-2 | 4 | 1-2 |

Interpretation :

-

Light Fastness (ISO 2-3) : Moderate susceptibility to UV degradation, typical of azo dyes .

-

Soaping Resistance (ISO 2-3) : Limited stability under detergent exposure, suggesting partial hydrolysis of sulfonic groups .

Metabolic Reactions and Carcinogenicity

As a benzidine congener (derived from 4-(4-aminophenyl)benzenamine), this compound is structurally analogous to benzidine-based dyes. Studies on similar dyes (e.g., C.I. Direct Brown 95) confirm metabolic reduction of azo bonds in vivo, releasing free benzidine—a known carcinogen . While direct evidence for this compound is limited, its structural similarity implies potential metabolic conversion pathways .

Key Reaction Pathway :

Dye (Azo Groups)ReductasesBenzidine Derivatives+Aromatic Amines

Propiedades

Número CAS |

6360-29-8 |

|---|---|

Fórmula molecular |

C39H24N7Na3O9S2 |

Peso molecular |

867.8 g/mol |

Nombre IUPAC |

trisodium;5-[[4-[4-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C39H27N7O9S2.3Na/c40-34-14-15-36(31-20-27(56(50,51)52)10-12-29(31)34)45-46-37-17-16-35(30-13-11-28(21-32(30)37)57(53,54)55)44-42-25-7-3-23(4-8-25)22-1-5-24(6-2-22)41-43-26-9-18-38(47)33(19-26)39(48)49;;;/h1-21,47H,40H2,(H,48,49)(H,50,51,52)(H,53,54,55);;;/q;3*+1/p-3 |

Clave InChI |

RJDWQVFKQLBFBW-UHFFFAOYSA-K |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC7=CC(=C(C=C7)O)C(=O)[O-].[Na+].[Na+].[Na+] |

Key on ui other cas no. |

6360-29-8 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.